molecular formula C20H24N4O B2489205 2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2198094-68-5

2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B2489205
CAS No.: 2198094-68-5
M. Wt: 336.439
InChI Key: XBYFWWBYSXEBEI-UHFFFAOYSA-N
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Description

2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound characterized by a fused imidazo[1,2-a]pyridine core linked via a methyl group to a piperidine ring. The piperidine moiety is further substituted with a methoxy group connected to a 3-methylpyridine unit. This structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in targeting neurological or oncological pathways .

Properties

IUPAC Name

2-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-16-5-4-9-21-20(16)25-15-17-7-11-23(12-8-17)13-18-14-24-10-3-2-6-19(24)22-18/h2-6,9-10,14,17H,7-8,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYFWWBYSXEBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine is a derivative of imidazo[1,2-a]pyridine, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are recognized for their unique nitrogen-containing heterocyclic structures, which contribute to a wide range of biological activities. These compounds have shown efficacy in various therapeutic areas, including:

  • Anticancer
  • Antiviral
  • Antibacterial
  • Anti-inflammatory
  • Anticonvulsant

Recent studies highlight the potential of imidazo[1,2-a]pyridine derivatives in drug development due to their ability to interact with multiple biological targets and pathways.

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds such as IP-Se-06 have demonstrated selective activity against glioblastoma cells with an IC50 value of 1.8 µM, suggesting a promising avenue for cancer therapy . The mechanism involves modulation of intracellular redox states and inhibition of key survival pathways.

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have been reported to possess antimicrobial properties. A study highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antibiotics . The structure of these compounds allows them to penetrate bacterial membranes effectively.

Neuropharmacological Effects

Some derivatives have shown anticonvulsant effects in animal models. Their action may be attributed to the modulation of neurotransmitter systems and ion channels . This opens up possibilities for developing treatments for epilepsy and other neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyridine compounds is crucial for optimizing their biological activity. Key factors influencing activity include:

  • Substituent Variations : Different functional groups can enhance or diminish biological efficacy.
  • Ring Modifications : Alterations in the imidazo ring structure can lead to significant changes in pharmacological profiles.

A comprehensive SAR analysis can guide the design of more potent and selective compounds.

1. Antitumor Mechanism of IP-Se-06

A study on IP-Se-06 revealed its dual inhibition of PI3K/mTOR pathways, leading to cell cycle arrest and apoptosis in glioblastoma cells. The selectivity index calculated showed a preference for tumor cells over normal cells, highlighting its therapeutic potential .

2. Antimicrobial Screening

A screening assay conducted using various imidazo[1,2-a]pyridine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC value lower than that of standard antibiotics .

Data Tables

Biological ActivityCompoundIC50 (µM)Target
AnticancerIP-Se-061.8Glioblastoma
AntibacterialDerivative A5.0S. aureus
AnticonvulsantDerivative B10.0Neuronal receptors

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity : The piperidine-methoxy-pyridine side chain in the target compound may enable dual-targeting mechanisms (e.g., kinase and GPCR modulation), as seen in related piperidine derivatives .
  • ADMET Profile : Compared to simpler imidazo[1,2-a]pyridines, the methoxy and methylpyridine groups are predicted to improve metabolic stability and oral bioavailability .
  • Therapeutic Potential: Structural parallels with Zolpidem suggest possible neuroactive properties, while the pyridine-piperidine linkage aligns with anticancer scaffolds like 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine .

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